molecular formula C8H7ClN2 B577678 5-Chloro-1-methyl-1H-indazole CAS No. 1209268-02-9

5-Chloro-1-methyl-1H-indazole

Cat. No. B577678
M. Wt: 166.608
InChI Key: ANWQWNSLIXJXOF-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-indazole is a chemical compound . It is a derivative of indazole, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .


Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Chloro-1-methyl-1H-indazole, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, radical-mediated decarboxylative C (sp 3 )-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, and reactions of N-tosylhydrazones with arynes .

Scientific Research Applications

  • Antiarthritic Effects : A study by Bistocchi et al. (1981) investigated derivatives of ethyl-1H-indazole-3-carboxylate, including compounds with substituents at the 5 position, for their potential antiarthritic effects. They found that some indazole derivatives demonstrated antiarthritic effects at doses lower than the toxic ones.

  • Monoamine Oxidase B Inhibitors : Tzvetkov et al. (2014) discovered that indazole- and indole-carboxamides, including 1-methyl-1H-indazole-5-carboxamide derivatives, act as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B) (Tzvetkov et al., 2014).

  • Transient Receptor Potential A1 (TRPA1) Antagonists : Rooney et al. (2014) identified 5-(2-chlorophenyl)indazole compound as an antagonist of the TRPA1 ion channel, with modifications at the 6-position of the indazole ring improving in vitro activity (Rooney et al., 2014).

  • Antispermatogenic Agents : Corsi and Palazzo (1976) synthesized a series of halogenated 1-benzylindazole-3-carboxylic acids, showing potent antispermatogenic activity, including compounds with a chlorobenzyl group at the 1-position of the indazole ring (Corsi & Palazzo, 1976).

  • Synthesis and Transformations : El’chaninov et al. (2018) explored the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its transformation into 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole (El’chaninov et al., 2018).

  • Serum Concentrations and Antispermatogenic Activity : Catanese et al. (1977) studied the correlation between the antispermatogenic activity of 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid and its serum and testicular concentrations in rats (Catanese et al., 1977).

properties

IUPAC Name

5-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWQWNSLIXJXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672027
Record name 5-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-indazole

CAS RN

1209268-02-9
Record name 5-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
M Naas, S El Kazzouli, EM Essassi… - The Journal of …, 2014 - ACS Publications
A novel direct C7-arylation of indazoles with iodoaryls is described using Pd(OAc) 2 as catalyst, 1,10-phenanthroline as ligand, and K 2 CO 3 as base in refluxing DMA. Direct C7-…
Number of citations: 41 pubs.acs.org
G Furlotti, MA Alisi, C Apicella… - Journal of medicinal …, 2012 - ACS Publications
Since the discovery of the serotonin 4 receptor (5-HT 4 R), a large number of receptor ligands have been studied. The safety concerns and the lack of market success of these ligands …
Number of citations: 30 pubs.acs.org

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